

PBRM1-BD2-IN-4: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Pbrm1-BD2-IN-4*

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Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of **PBRM1-BD2-IN-4**, a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key subunit of the PBAF chromatin remodeling complex, and its dysregulation is implicated in various cancers, notably clear cell renal cell carcinoma. This guide details the quantitative biochemical and biophysical data for **PBRM1-BD2-IN-4**, outlines the experimental protocols for its synthesis and characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Polybromo-1 (PBRM1) is a large, multi-domain protein that serves as a critical component of the Polybromo-associated BRG1/BRM-associated factors (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.^[1] These complexes play a fundamental role in regulating gene expression by altering nucleosome structure and accessibility. PBRM1 is unique in that it contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for tethering the PBAF complex to specific chromatin regions, thereby influencing gene transcription.

Mutations and alterations in the PBRM1 gene are frequently observed in several cancers, with a particularly high incidence in clear cell renal cell carcinoma (ccRCC).[2] The second bromodomain of PBRM1 (PBRM1-BD2) has been identified as a key driver for the chromatin association of the PBAF complex.[2] Consequently, the development of small molecule inhibitors that selectively target PBRM1 bromodomains is a promising therapeutic strategy for cancers dependent on PBRM1 function.

PBRM1-BD2-IN-4, also identified as compound 15 in foundational research, emerged from a nuclear magnetic resonance (NMR)-based fragment screening campaign aimed at identifying selective inhibitors of PBRM1-BD2.[2] This compound demonstrated potent inhibition of PBRM1-BD2 and selectivity over other bromodomains within the same family, such as those of SMARCA2 and SMARCA4.[2]

Quantitative Data

The following tables summarize the key quantitative data for **PBRM1-BD2-IN-4** and related compounds from the primary literature.

Table 1: In Vitro Inhibitory Activity and Binding Affinity of **PBRM1-BD2-IN-4** (Compound 15) and Analogs

Compound ID	PBRM1-BD2 IC50 (μM)[2]	PBRM1-BD2 Kd (μM)	PBRM1-BD5 Kd (μM)
PBRM1-BD2-IN-4 (15)	0.2 ± 0.04	5.5	11.1
16	0.26 ± 0.04	1.5 ± 0.9	3.9 ± 2.6
7 (unselective)	0.2 ± 0.02	-	-
19	50 ± 11	-	-

Table 2: Thermal Shift (ΔTm) Data for **PBRM1-BD2-IN-4** (Compound 15) and Analogs

Compound ID	PBRM1-BD2 ΔT_m (°C)[2]
PBRM1-BD2-IN-4 (15)	5.4
16	5.4
17	≤ 3.4
18	≤ 3.4

Experimental Protocols

Synthesis of PBRM1-BD2-IN-4 (Compound 15)

The synthesis of **PBRM1-BD2-IN-4** involves a multi-step process, beginning with the formation of the [1][2][3]triazolo[1,5-a]pyridine core, followed by functional group manipulations and a final amide coupling reaction. The following is a representative, detailed protocol inferred from general synthetic schemes for this class of compounds.

Step 1: Synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid

A mixture of 2,6-diaminopyridine (1 equivalent) and ethyl 2-cyano-2-oxoacetate (1.1 equivalents) in ethanol is heated at reflux for 12 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate ethyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate. This ester is then hydrolyzed by heating in a mixture of ethanol and aqueous sodium hydroxide (2M) at 60°C for 4 hours. After cooling, the solution is acidified with hydrochloric acid (2M) to precipitate the 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid, which is filtered, washed with water, and dried.

Step 2: Synthesis of 2-((2-methylphenyl)amino)-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid

2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid (1 equivalent) is subjected to a Buchwald-Hartwig amination with 2-bromotoluene (1.2 equivalents). The reaction is carried out in a sealed tube with $\text{Pd}_2(\text{dba})_3$ (0.05 equivalents) as the catalyst, Xantphos (0.1 equivalents) as the ligand, and cesium carbonate (2.5 equivalents) as the base in anhydrous 1,4-dioxane. The mixture is heated at 110°C for 18 hours. After cooling, the reaction is diluted with ethyl acetate and water. The aqueous layer is acidified with citric acid, and the resulting precipitate is

filtered, washed with water, and dried to afford 2-((2-methylphenyl)amino)-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid.

Step 3: Synthesis of (2-((2-methylphenyl)amino)-[1][2][3]triazolo[1,5-a]pyridin-6-yl) (morpholino)methanone (**PBRM1-BD2-IN-4**)

To a solution of 2-((2-methylphenyl)amino)-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents). The mixture is stirred at room temperature for 30 minutes. Morpholine (1.5 equivalents) is then added, and the reaction is stirred at room temperature for an additional 12 hours. The reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel to yield **PBRM1-BD2-IN-4**.

AlphaScreen Assay for PBRM1-BD2 Inhibition

This assay quantifies the ability of a compound to disrupt the interaction between PBRM1-BD2 and an acetylated histone peptide.

- Reagents and Buffers:
 - Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
 - His-tagged PBRM1-BD2 protein.
 - Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide.
 - Streptavidin-coated Donor beads (PerkinElmer).
 - Nickel Chelate Acceptor beads (PerkinElmer).
- Procedure:
 - In a 384-well white opaque plate, add 5 μ L of His-tagged PBRM1-BD2 (final concentration 20 nM) and 5 μ L of biotinylated H4K16ac peptide (final concentration 20 nM) to each well.

- Add 100 nL of **PBRM1-BD2-IN-4** in DMSO at various concentrations. For the negative control, add 100 nL of DMSO.
- Incubate the plate at room temperature for 30 minutes.
- Add 5 μ L of a 1:1 mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (final concentration 20 μ g/mL each) in assay buffer.
- Incubate the plate in the dark at room temperature for 1 hour.
- Read the plate on an EnVision plate reader (PerkinElmer) or equivalent instrument with AlphaScreen detection capabilities.
- The IC₅₀ values are calculated from the dose-response curves using a nonlinear regression model.

Differential Scanning Fluorimetry (DSF) Assay

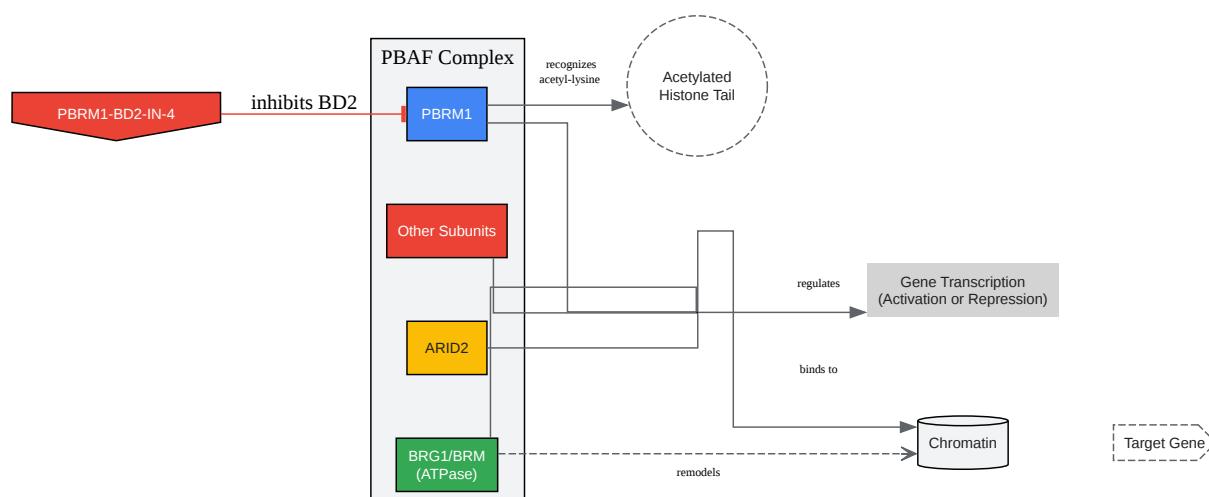
DSF is used to assess the binding of **PBRM1-BD2-IN-4** to PBRM1-BD2 by measuring the change in the protein's melting temperature (T_m).

- Reagents and Buffers:
 - DSF Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl.
 - PBRM1-BD2 protein.
 - SYPRO Orange dye (5000x stock in DMSO, Invitrogen).
- Procedure:
 - Prepare a master mix containing PBRM1-BD2 protein (final concentration 2 μ M) and SYPRO Orange dye (final concentration 5x) in DSF buffer.
 - Dispense 19 μ L of the master mix into each well of a 96-well PCR plate.
 - Add 1 μ L of **PBRM1-BD2-IN-4** in DMSO at various concentrations. For the negative control, add 1 μ L of DMSO.

- Seal the plate and centrifuge briefly.
- Run the assay in a real-time PCR instrument. The temperature is ramped from 25°C to 95°C with a ramp rate of 1°C/minute.
- The fluorescence is monitored continuously.
- The melting temperature (T_m) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. The change in melting temperature (ΔT_m) is calculated by subtracting the T_m of the protein with DMSO from the T_m of the protein with the compound.

Visualizations

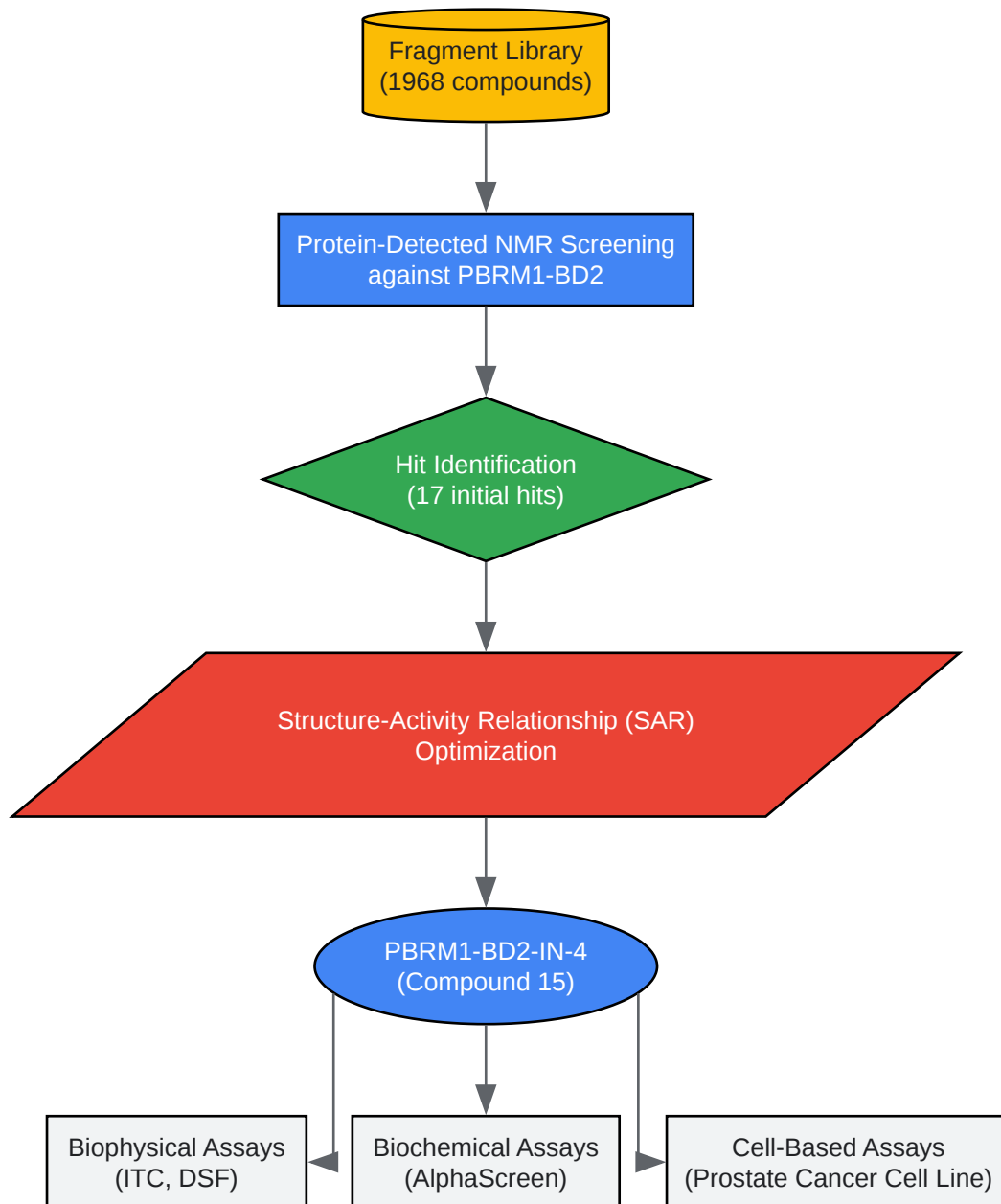
PBRM1 in the PBAF Chromatin Remodeling Pathway



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Caption: PBRM1's role in the PBAF complex and gene regulation.

Experimental Workflow for PBRM1-BD2-IN-4 Discovery



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Caption: Workflow for the discovery of **PBRM1-BD2-IN-4**.

Conclusion

PBRM1-BD2-IN-4 is a valuable chemical probe for studying the biological functions of the PBRM1 bromodomain. Its discovery through a fragment-based approach and subsequent optimization has yielded a potent and selective inhibitor. The data and protocols presented in this document provide a comprehensive resource for researchers in the fields of epigenetics, chromatin biology, and oncology who are interested in targeting the PBRM1-PBAF complex for therapeutic intervention. Further investigation into the in vivo efficacy and pharmacokinetic properties of **PBRM1-BD2-IN-4** and its analogs is warranted to assess its full therapeutic potential.

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